molecular formula C10H16O4 B6168273 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid CAS No. 1256353-04-4

3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid

Cat. No.: B6168273
CAS No.: 1256353-04-4
M. Wt: 200.23 g/mol
InChI Key: ZPFYCWFBOMFSHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid typically involves the esterification of cyclopentyl derivatives followed by carboxylation. One common method includes the reaction of cyclopentyl bromide with methoxycarbonyl chloride under basic conditions to form the intermediate, which is then subjected to carboxylation to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and carboxylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylpropanoic acid: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.

    Methoxycarbonylcyclopentane: Similar structure but without the propanoic acid moiety, leading to distinct chemical properties.

Uniqueness

3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid is unique due to its combination of a cyclopentyl ring, methoxycarbonyl group, and propanoic acid moiety. This structural arrangement imparts specific reactivity and versatility, making it valuable in various research and industrial applications.

Properties

CAS No.

1256353-04-4

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

3-(1-methoxycarbonylcyclopentyl)propanoic acid

InChI

InChI=1S/C10H16O4/c1-14-9(13)10(5-2-3-6-10)7-4-8(11)12/h2-7H2,1H3,(H,11,12)

InChI Key

ZPFYCWFBOMFSHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)CCC(=O)O

Purity

95

Origin of Product

United States

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